N-(4-bromophenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Description
This compound belongs to a class of heterocyclic acetamide derivatives characterized by complex polycyclic frameworks. Its structure features a brominated phenyl group and a sulfur-containing 8-thia-3,5,10-triazatricyclo core, which may confer unique electronic and steric properties. Such compounds are typically explored for applications in drug discovery, particularly as enzyme inhibitors or receptor modulators, due to their ability to interact with biological targets via hydrogen bonding and hydrophobic effects .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O2S/c1-10-7-11(2)22-18-15(10)16-17(27-18)19(26)24(9-21-16)8-14(25)23-13-5-3-12(20)4-6-13/h3-7,9H,8H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLKSPNDWLFERH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The preparation of this compound follows a convergent approach:
- Core tricyclic system synthesis : Formation of the 11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl scaffold.
- Acetamide sidechain preparation : Synthesis of N-(4-bromophenyl)acetamide.
- Coupling : Conjugation of the tricyclic core to the acetamide via a linker.
Synthesis of the Tricyclic Core
Initial Cyclization Steps
The tricyclic system is assembled through sequential heterocyclization reactions. Key steps include:
- Thiophene ring formation : Starting from 3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-amine, sulfur incorporation is achieved via cyclocondensation with α-haloketones.
- Triazole ring closure : Reaction with hydrazine derivatives at 80–100°C in ethanol facilitates triazole formation, with subsequent oxidation to introduce the 6-oxo group.
- Tricyclization : Intramolecular Heck coupling or photochemical [2+2] cycloaddition under UV light (λ = 254 nm) completes the fused ring system.
Table 1: Reaction Conditions for Core Synthesis
Functionalization of the Core
The 5-position of the tricyclic system is activated for subsequent coupling:
Synthesis of N-(4-Bromophenyl)Acetamide
Direct Acetylation
4-Bromoaniline reacts with acetyl chloride in anhydrous dichloromethane (DCM) at 0°C, with triethylamine as a base:
$$
\text{4-Bromoaniline} + \text{CH}3\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{N-(4-Bromophenyl)Acetamide} \quad (85\% \text{ yield})
$$
Alternative Route via Chloroacetyl Intermediate
For enhanced reactivity in coupling reactions:
- Chloroacetylation : 4-Bromoaniline + chloroacetyl chloride → N-(4-bromophenyl)-2-chloroacetamide (92% yield).
- Azide substitution : Treatment with NaN3 in DMF replaces chloride with azide, though this step is omitted in the target compound’s synthesis.
Coupling Strategies
Amide Bond Formation
The tricyclic core’s primary amine reacts with activated carbonyl derivatives of the acetamide:
Challenges and Optimizations
- Steric hindrance : The dimethyl groups at C11 and C13 reduce reaction rates. Increasing temperature to 50°C improves conversion but risks decomposition.
- Purification : Reverse-phase HPLC (C18 column, MeCN/H2O gradient) separates the product from unreacted starting materials.
Table 2: Coupling Method Comparison
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| EDCI/HOBt | DMF, rt, 24h | 78 | 95.2 |
| Mixed carbonic anhydride | THF, 0°C → rt, 12h | 65 | 97.8 |
Characterization and Validation
Spectroscopic Data
Comparative Analysis with Analogues
Structural Analogues
Mechanistic Insights
The bromine atom’s electron-withdrawing effect stabilizes the acetamide’s carbonyl group, increasing resistance to enzymatic hydrolysis compared to non-halogenated analogues.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-bromophenyl)-2-(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Possible applications in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and preventing substrate access.
Receptor Modulation: Acting as an agonist or antagonist at specific receptor sites.
DNA Intercalation: Inserting itself between DNA base pairs and disrupting replication or transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural motifs include:
- 8-Thia-3,5,10-triazatricyclo core : Contains sulfur and nitrogen atoms, influencing solubility and metabolic stability.
- Acetamide linker : Enhances hydrogen-bonding capacity.
Comparisons with analogs are summarized below:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Heteroatom Composition :
- The target compound ’s sulfur-containing core may improve metabolic stability compared to oxygen-rich analogs (e.g., trioxa-azatetracyclo compound), which could exhibit higher solubility but lower membrane permeability .
- The spiro compound in lacks sulfur but incorporates a benzothiazole group, enabling applications in photophysics due to extended conjugation .
The spiro compound’s benzothiazole group may instead favor interactions with nucleic acids or metal ions .
Biological Activity
The compound N-(4-bromophenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide (CAS Number: 946323-22-4) is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique triazatricyclo structure combined with a bromophenyl moiety and an acetamide functional group. Its chemical formula is , and it has a molecular weight of approximately 486.45 g/mol. The presence of sulfur in the thiazole ring and multiple functional groups contributes to its reactivity and biological potential.
Antimicrobial Activity
Research indicates that compounds containing bromophenyl groups often exhibit antimicrobial properties. A study on similar brominated compounds demonstrated enhanced antibacterial activity compared to their non-brominated counterparts, suggesting that the bromine atom may play a crucial role in increasing the lipophilicity and membrane permeability of the molecules .
Anticancer Properties
Preliminary studies have suggested that triazatricyclo compounds can exhibit anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. For instance, derivatives of similar structures have shown promise in targeting DNA topoisomerases, which are critical for DNA replication and repair in cancer cells . The specific mechanisms by which this compound exerts its anticancer effects remain to be fully elucidated.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Inhibitors of certain enzymes can prevent the progression of various diseases by disrupting metabolic pathways. For example, research on related compounds indicates that they may act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .
Study 1: Antimicrobial Efficacy
A study conducted on derivatives of this compound revealed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those for traditional antibiotics .
Study 2: Anticancer Activity
In another investigation focused on cancer cell lines, the compound demonstrated cytotoxic effects against various cancer types including breast and lung cancer cells. The study utilized MTT assays to assess cell viability post-treatment with varying concentrations of the compound over 48 hours . Results indicated a dose-dependent response with IC50 values indicating significant potency.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing N-(4-bromophenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[...]acetamide, and how can computational methods optimize reaction pathways?
- Methodological Answer : Synthesis challenges include the complexity of the tricyclic core and regioselective bromophenyl substitution. Computational quantum chemical calculations (e.g., density functional theory) can predict reaction intermediates and transition states, narrowing down viable synthetic routes. Coupling these with high-throughput experimental screening (e.g., automated reaction arrays) accelerates optimization of reaction conditions like solvent polarity, temperature, and catalyst selection .
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the tricyclic scaffold and acetamide linkage. High-resolution mass spectrometry (HRMS) validates molecular weight and bromine isotopic patterns. X-ray crystallography, where feasible, resolves stereochemical ambiguities in the thia-triazatricyclo core. Cross-validation with infrared (IR) spectroscopy ensures functional group consistency (e.g., C=O stretching at ~1680 cm⁻¹) .
Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC-UV/MS to monitor degradation products. Design a factorial experiment varying pH (1–13) and temperature (25–80°C). Use Arrhenius modeling to extrapolate shelf-life at standard conditions. For oxidative stability, include radical initiators (e.g., AIBN) in the experimental matrix .
Advanced Research Questions
Q. How should researchers resolve contradictory data regarding the compound’s biological activity in different assay systems?
- Methodological Answer : Discrepancies may arise from assay-specific interference (e.g., solvent effects on membrane permeability). Apply orthogonal assays (e.g., cell-free enzymatic vs. cell-based assays) and validate target engagement via biophysical methods (SPR, ITC). Use cheminformatics tools to correlate activity with molecular descriptors (logP, polar surface area) and adjust experimental conditions to match physiological relevance .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer : Employ a modular synthesis approach to systematically vary substituents (e.g., bromophenyl → chlorophenyl, methyl → ethyl). Pair this with free-energy perturbation (FEP) simulations to predict binding affinity changes. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cluster SAR data using principal component analysis (PCA) to identify dominant physicochemical drivers .
Q. How can multi-step synthesis bottlenecks (e.g., low yields in cyclization steps) be mitigated?
- Methodological Answer : Use in situ monitoring (e.g., ReactIR or inline NMR) to identify kinetic bottlenecks. Optimize cyclization via solvent engineering (e.g., switching from DMF to ionic liquids) or catalyst screening (e.g., Pd/C for dehydrogenation). Apply machine learning models trained on historical reaction data to predict optimal conditions (temperature, stoichiometry) .
Q. What advanced computational tools are suitable for modeling the compound’s interactions with biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) can map binding kinetics, while docking software (AutoDock Vina, Schrödinger) predicts binding poses. Integrate quantum mechanics/molecular mechanics (QM/MM) to model electronic interactions in enzyme active sites. Validate with cryo-EM or X-ray co-crystallography where feasible .
Methodological Best Practices
- Data Contradiction Analysis : Use Bayesian statistics to weigh conflicting results against prior experimental evidence. For example, if biological activity diverges between assays, calculate Bayes factors to determine the most probable explanation (e.g., off-target effects vs. assay artifacts) .
- Experimental Design : Adopt a Design of Experiments (DoE) framework to minimize resource use while maximizing data quality. For stability studies, a central composite design efficiently explores pH/temperature interactions .
- Cross-Disciplinary Validation : Combine synthetic chemistry with computational modeling and biophysical validation to reduce epistemic uncertainties. For instance, MD simulations explaining poor solubility can guide salt formation or prodrug strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
